REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([O:5][C:6]([CH3:10])([CH3:9])[C:7]#[CH:8])=O.[C:13]([C:15]1[CH:20]=CC(O)=[CH:17][CH:16]=1)#[N:14]>>[CH3:9][C:6]([O:5][C:3]1[CH:17]=[CH:16][C:15]([C:13]#[N:14])=[CH:20][CH:2]=1)([CH3:10])[C:7]#[CH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C#C)(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ~0° C. (ice bath)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ~0° C
|
Type
|
STIRRING
|
Details
|
After stirring for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (50 mL) and toluene (300 mL)
|
Type
|
WASH
|
Details
|
The organic fraction was washed with 1N HCl (3×50 mL), 1N NaOH (2×50 mL), 1N NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude title compound as a very pale yellow oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude material (bulb to bulb)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)OC1=CC=C(C#N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |